2-amino-3-(4-ethylphenyl)propanoic Acid

説明

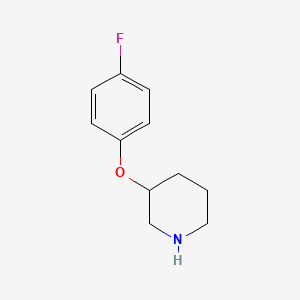

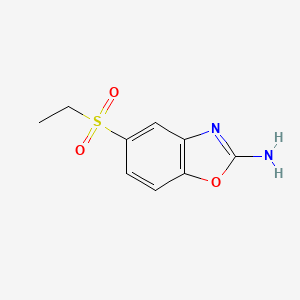

2-amino-3-(4-ethylphenyl)propanoic Acid, also known by its CAS Number 117391-52-3, is a unique chemical compound. It has an empirical formula of C11H15NO2 and a molecular weight of 193.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-amino-3-(4-ethylphenyl)propanoic Acid can be represented by the SMILES stringO=C(O)CC(N)C(C=C1)=CC=C1CC . This indicates the presence of an amine group (N), a carboxylic acid group (O=C(O)), and an ethylphenyl group (C=C1)=CC=C1CC) in the molecule. Physical And Chemical Properties Analysis

2-amino-3-(4-ethylphenyl)propanoic Acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.科学的研究の応用

Synthesis and Chemical Modification

- 2-Amino-3-(4-ethylphenyl)propanoic acid and its derivatives have been explored in the synthesis of various compounds. For example, enantiomers and N-protected derivatives of similar compounds have been synthesized and modified for further chemical applications, demonstrating the versatility of these amino acids in synthetic chemistry (Solymár, Kanerva, & Fülöp, 2004).

Crystal Packing and Molecular Interactions

- The study of molecular interactions and crystal packing of compounds similar to 2-amino-3-(4-ethylphenyl)propanoic acid has provided insights into the structural characteristics and bonding behaviors of such molecules, which is crucial for understanding their potential applications in materials science (Zhang, Wu, & Zhang, 2011).

Polymer Modification

- This compound has also found applications in the modification of polymers. For instance, poly vinyl alcohol/acrylic acid hydrogels have been modified using derivatives of 2-amino-3-(4-ethylphenyl)propanoic acid. These modifications have led to improved thermal stability and potential applications in the medical field (Aly & El-Mohdy, 2015).

Pharmacology and Drug Development

- In pharmacology, derivatives of 2-amino-3-(4-ethylphenyl)propanoic acid have been used in the synthesis of compounds with high affinity binding to specific receptor sites. This highlights its importance in drug development and the study of brain function and diseases (Zhao, Rouzbeh, Hansen, & Clausen, 2020).

Biocatalysis and Enantioselectivity

- The compound and its related structures have been used in biocatalytic processes, demonstrating their utility in the production of enantiopure compounds which are vital in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis of Other Medicinal Compounds

- Additionally, 2-amino-3-(4-ethylphenyl)propanoic acid derivatives have been involved in the synthesis of various medicinal compounds, indicating their broad utility in pharmaceutical synthesis (Huansheng, 2013).

Recent Scientific Research Applications of 2-Amino-3-(4-Ethylphenyl)Propanoic Acid

Anti-Inflammatory Activities

- Recent studies have identified new phenolic compounds related to 2-amino-3-(4-ethylphenyl)propanoic acid, which demonstrate inhibitory effects on inflammation. These compounds, isolated from the leaves of Eucommia ulmoides Oliv., have shown modest inhibitory activities against LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Molecular Docking and Biological Potentials

- Derivatives of compounds similar to 2-amino-3-(4-ethylphenyl)propanoic acid have been synthesized and characterized for their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking analyses suggest these compounds can engage in interactions with various enzymes, indicating their significance in pharmaceutical research (Borik & Hussein, 2021).

Reactivity Studies

- Recent research has also explored the reactivity of compounds structurally related to 2-amino-3-(4-ethylphenyl)propanoic acid. Such studies provide insights into the synthesis of novel compounds and their potential applications in various fields, including medicinal chemistry and material sciences (Asadi et al., 2021).

Catalysis and Green Chemistry

- Amino-acid-based organic–inorganic heteropolyoxometalates, related to 2-amino-3-(4-ethylphenyl)propanoic acid, have been used in catalysis for the selective oxidation of primary alcohols to carboxylic acids, offering a green route for chemical synthesis (Liu et al., 2021).

Structural Studies and Hydrogen Bonding

- The study of hydrogen bonding and polymorphism in amino alcohol salts, related to 2-amino-3-(4-ethylphenyl)propanoic acid, has provided valuable insights into molecular interactions and structural diversity, contributing to the understanding of crystallography and material science (Podjed & Modec, 2022).

Safety And Hazards

While specific safety data for 2-amino-3-(4-ethylphenyl)propanoic Acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

2-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-ethylphenyl)propanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1637371.png)

![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)

![N-benzyl-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide](/img/structure/B1637392.png)

![Propanoic acid, 2-[4-(4-methylphenoxy)phenoxy]-](/img/structure/B1637394.png)